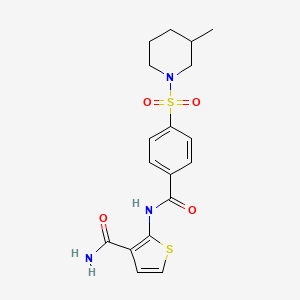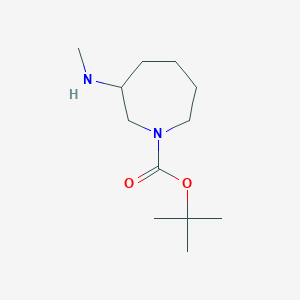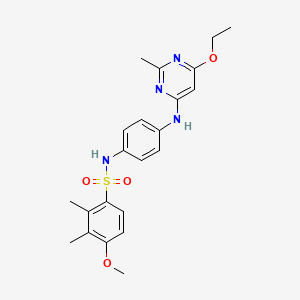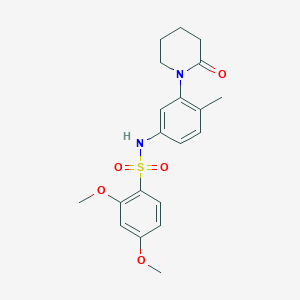
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide" is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar thiophene-based sulfonamides and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers discuss various thiophene derivatives with potential inhibitory activities against different enzymes or receptors, and their synthesis and characterization through various analytical techniques.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves a key intermediate prepared from 3-fluoroiodobenzene, followed by amidination and palladium-catalyzed coupling reactions . Similarly, the synthesis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide is derived from ortho-toluylchloride and 2-amino-4-picoline . These methods highlight the complexity and precision required in synthesizing thiophene-based compounds.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using X-ray crystallography, NMR spectroscopy, and other spectroscopic techniques. For example, the structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was confirmed using X-ray crystallography, which showed the presence of internal hydrogen bonding, indicating a rigid molecule . The molecular structure is crucial for understanding the binding interactions with biological targets.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions to achieve the desired biological activity. For instance, novel thiophene derivatives synthesized for antiarrhythmic and serotonin antagonist activities involved initial reactions with different organic reagents . The reactivity of these compounds is influenced by their functional groups and the presence of substituents on the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as melting points, vibrational frequencies, and electronic properties, are characterized using techniques like FTIR, NMR, and DFT studies. The melting point range of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be 164.9°C–165.8°C . DFT studies can provide insights into the reactivity and electronic properties of these compounds, as seen in the analysis of benzenesulphonamide-based carboxamide derivatives .
Case Studies
While the provided papers do not include case studies, they do report on the biological activities of the synthesized compounds. For example, the synthesized thiophene derivatives showed high antiarrhythmic, serotonin antagonist, and antianxiety activities compared with standard drugs . These findings suggest that thiophene derivatives have the potential to be developed into therapeutic agents for various conditions.
Eigenschaften
IUPAC Name |
2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-3-2-9-21(11-12)27(24,25)14-6-4-13(5-7-14)17(23)20-18-15(16(19)22)8-10-26-18/h4-8,10,12H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLFXRECYFBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)




![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)


![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)